Reduced Amine Basicity vs. Ethylamino Analog
The 2,2-difluoroethylamino substituent in the target compound exhibits a significantly reduced predicted pKa compared to a standard ethylamino group. Based on the electron-withdrawing effect of the CHF2 moiety, the conjugate acid pKa of the secondary amine is estimated to be ~5.0–6.0, versus ~9.5–10.5 for the non-fluorinated ethylamino analog (5-[(ethyl)amino]pyrazine-2-carbonitrile) [1]. This reduction of ~3–4 log units in basicity is a class-level inference supported by measured pKa values for analogous difluoroethylamine derivatives [1].
| Evidence Dimension | Predicted pKa of the amino substituent |
|---|---|
| Target Compound Data | Estimated pKa ~5.0–6.0 (5-[(2,2-difluoroethyl)amino]pyrazine-2-carbonitrile) |
| Comparator Or Baseline | Estimated pKa ~9.5–10.5 for 5-[(ethyl)amino]pyrazine-2-carbonitrile (non-fluorinated analog) |
| Quantified Difference | ΔpKa ≈ –3 to –4 log units |
| Conditions | Computational prediction based on Hammett σ constants for CHF2 vs CH3; no direct experimental pKa measurement available for this specific compound. |
Why This Matters
A lower pKa reduces the fraction of positively charged species at physiological pH, directly improving passive membrane permeability and potentially reducing hERG channel binding, a critical consideration for medicinal chemistry lead optimization.
- [1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. View Source
